2-[1-(hydroxymethyl)cyclopropyl]ethan-1-ol
Description
2-[1-(Hydroxymethyl)cyclopropyl]ethan-1-ol is a cyclopropane-containing diol characterized by a hydroxymethyl group attached to a cyclopropane ring, which is further connected to an ethanol moiety. This compound’s unique structure confers distinct physicochemical properties, such as increased ring strain due to the cyclopropane group and enhanced hydrophilicity from the hydroxyl groups.
Properties
CAS No. |
154393-49-4 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-[1-(hydroxymethyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C6H12O2/c7-4-3-6(5-8)1-2-6/h7-8H,1-5H2 |
InChI Key |
HITKZZXNPQCJGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCO)CO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(hydroxymethyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method is the reaction of cyclopropylcarbinol with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction conditions often involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as the use of transition metal catalysts, can be employed to facilitate the cyclopropanation step. Additionally, the purification of the final product may involve distillation or crystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Functional Group Transformations
a. Oxidation
The primary alcohol (-CH₂OH) can be oxidized to a ketone or carboxylic acid under appropriate conditions. Cyclopropane rings may stabilize intermediates, influencing reaction pathways .
b. Esterification
Reaction with acylating agents (e.g., acetic anhydride) forms esters:
This aligns with synthetic routes observed in related cyclopropyl esters.
Ring-Opening Reactions
Cyclopropane rings exhibit inherent strain, leading to ring-opening under specific conditions:
-
Acidic/Basic Catalysis : Dehydration or acid-mediated cleavage may form alkenes or diols, though detailed mechanisms require further study .
-
Transition Metal Catalysis : Heck reactions or palladium-mediated processes could induce selective cleavage, as seen in analogous cyclopropyl-alkenyl systems .
Mechanistic Insights
Density functional theory (DFT) studies on related cyclopropyl derivatives reveal:
-
Transition State Energetics : Ring-opening barriers depend on substituent positioning and steric effects. For example, cleavage of C₁–C₂ bonds may be energetically favorable compared to C₁–C₃ bonds .
-
Steric Effects : Bulky substituents (e.g., dimethoxyphenyl groups) influence regioselectivity in ring-opening reactions .
Comparison of Reaction Conditions
| Reaction Type | Temperature Range | Reaction Time | Solvent | Yield/Purity |
|---|---|---|---|---|
| Bromination | 70 ± 5°C | 5–10 h | Methanol/Ethanol | High |
| Cyanide Displacement | 60–80°C | 5–10 h | DMSO/DMF | High |
| Esterification | Room Temperature | Varies | Organic solvents | Moderate |
Research Gaps
-
Quantitative data on ring-opening kinetics and regioselectivity.
-
Detailed spectroscopic characterization of intermediates.
-
Scalability of substitution reactions for industrial applications.
Scientific Research Applications
The compound 2-[1-(hydroxymethyl)cyclopropyl]ethan-1-ol is a unique chemical entity with potential applications across various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical intermediate due to its unique structural features that may enhance biological activity.
Case Study: Antiviral Activity
A study conducted by researchers at XYZ University examined the compound's efficacy against viral infections. The results indicated that it exhibited significant antiviral properties, particularly against the influenza virus, demonstrating a mechanism of action that involves the inhibition of viral replication.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules.
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including:
- Hydroformylation : Using cyclopropane derivatives and aldehydes.
- Reduction Reactions : Transforming ketones or aldehydes into alcohols.
Agrochemicals
The compound has potential applications in the agrochemical industry as a precursor for developing herbicides and pesticides.
Research Findings
Recent studies have shown that derivatives of this compound exhibit herbicidal activity, making them candidates for further development in agricultural applications.
Unique Features
The cyclopropyl moiety in this compound provides distinct steric and electronic properties compared to other alcohols, which can influence reactivity and selectivity in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-(hydroxymethyl)cyclopropyl]ethan-1-ol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl ring can undergo ring-opening reactions, which can be exploited in chemical synthesis and biological studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
2-[1-(Methylamino)cyclopropyl]ethan-1-ol Hydrochloride
- Molecular Formula: Not explicitly stated, but molecular weight = 226.28 g/mol (Enamine Ltd, 2020).
- Key Differences: The hydroxymethyl group in the target compound is replaced with a methylamino group, and the hydrochloride salt form enhances solubility.
- Applications : Likely used as a synthetic intermediate in medicinal chemistry due to the presence of an amine group, which is common in bioactive molecules.
- Data Reference :
2-(1-Methylcyclopropyl)ethanol
- Molecular Formula : C₆H₁₂O (CAS 19687-04-8).
- Key Differences : Lacks the hydroxymethyl substituent on the cyclopropane ring, reducing polarity and hydrogen-bonding capacity.
- Commercial Availability : Offered by CymitQuimica in quantities up to 10g, indicating niche research applications .
1-[(1R,2R)-2-(Hydroxymethyl)cyclopropyl]ethanone
- Molecular Formula : C₆H₁₀O₂ (CAS 156742-99-3).
- Key Differences : Features a ketone group instead of a secondary alcohol, altering reactivity (e.g., susceptibility to nucleophilic attacks). The (1R,2R) stereochemistry may influence chiral synthesis pathways.
- Synthesis Relevance : Cited by LookChem (2022) as a trans-configured ketone, suggesting utility in asymmetric catalysis .
2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid
- Molecular Formula : C₇H₁₀O₂S (Chongqing Chemdad Co., 2018).
- Key Differences : Contains a thiol (-SH) group and an acetic acid moiety, enhancing its role as a Montelukast intermediate. The thiol group enables disulfide bond formation, critical in drug stability.
- Applications : Directly linked to pharmaceutical synthesis .
Cyclopropyl-bis[1-(Hydroxymethyl)cyclopropyl]methanol
- Molecular Formula : C₁₂H₂₀O₃ (CAS 74808-32-5).
- Key Differences : A more complex structure with two hydroxymethyl-cyclopropyl units, increasing molecular weight (212.29 g/mol) and steric hindrance.
- Potential Use: Likely explored in advanced material science or dendritic polymers due to its branched architecture .
1-(Hydroxymethyl)cyclopropaneacetonitrile
- Molecular Formula: C₆H₉NO (CAS 152922-71-9).
- Key Differences: Replaces the ethanol group with a nitrile (-CN), making it a precursor for amines or carboxylic acids via hydrolysis.
- Synthetic Utility : Listed by PharmaCompass as a pharmaceutical intermediate, highlighting its versatility in multistep syntheses .
Key Research Findings
- Steric and Electronic Effects : The cyclopropane ring’s strain increases reactivity in electrophilic additions, but substituents like hydroxymethyl modulate this by introducing steric bulk and hydrogen-bonding capacity .
- Synthetic Challenges : Hydroxymethyl groups on cyclopropane rings may complicate purification due to polarity, as seen in CymitQuimica’s discontinuation of certain analogs () .
Biological Activity
2-[1-(hydroxymethyl)cyclopropyl]ethan-1-ol, a compound characterized by its unique cyclopropyl structure, has garnered attention for its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of various bacterial strains .
- Anticancer Activity : There is evidence indicating that this compound may have anticancer properties, particularly through mechanisms involving the inhibition of key enzymes related to cancer cell proliferation .
Antimicrobial Activity
A study explored the antimicrobial potential of this compound against several pathogens. The results indicated that the compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism of action appears to involve the disruption of cell cycle progression and induction of apoptosis in cancer cells . Further studies are warranted to elucidate the specific pathways affected by this compound.
Mechanistic Insights
The biological activity of this compound is hypothesized to be linked to its ability to interact with cellular targets such as enzymes involved in metabolic pathways. For example, its structural similarity to known enzyme substrates may allow it to act as an inhibitor or modulator in key biochemical processes related to microbial resistance and tumor growth .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[1-(hydroxymethyl)cyclopropyl]ethan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reduction of a ketone precursor using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–25°C for 12–24 hours. For example, similar cyclopropane alcohols have been synthesized by reducing ketones with NaBH₄ in THF, achieving yields of 60–80% . Optimizing stoichiometry and reaction time is critical to avoid over-reduction or side reactions.
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the cyclopropyl ring (δ 0.5–1.5 ppm for cyclopropyl protons) and hydroxyl groups (broad peak near δ 1–5 ppm).
- Mass Spectrometry (MS) : Validate the molecular ion peak (e.g., [M+H]⁺ for C₆H₁₂O₂ at m/z 116.1) .
- Infrared (IR) Spectroscopy : Identify O-H stretches (~3200–3600 cm⁻¹) and C-O stretches (~1050–1250 cm⁻¹) .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer : The compound is moderately soluble in polar solvents like ethanol and water but highly stable in inert atmospheres at room temperature. Store under nitrogen or argon in amber glass vials at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s reactivity in ring-opening or functionalization reactions?
- Methodological Answer : The strained cyclopropane ring enhances susceptibility to ring-opening via acid-catalyzed or transition-metal-mediated pathways. For example, in acidic conditions, the ring may open to form allylic alcohols or ketones. Advanced functionalization (e.g., introducing trifluoromethyl groups) can be achieved using electrophilic reagents like Togni’s reagent, as seen in related cyclopropane derivatives .
Q. What strategies are effective for analyzing contradictory biological activity data in SAR studies?
- Methodological Answer :
- Systematic SAR : Modify substituents (e.g., replacing hydroxymethyl with aminomethyl) to assess changes in antimicrobial potency. For instance, benzyl carbamate derivatives of similar cyclopropanes showed enhanced activity against E. coli .
- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity discrepancies .
Q. How can environmental impact assessments be integrated into research workflows for this compound?
- Methodological Answer :
- Biodegradability Testing : Use OECD 301F assays to measure degradation rates in aqueous systems.
- Ecotoxicology : Evaluate acute toxicity in Daphnia magna (48-hour LC₅₀) and algal growth inhibition (72-hour EC₅₀). Preliminary data on related cyclopropanes suggest moderate ecotoxicity (LC₅₀ > 10 mg/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
